

Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives

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Compound of Interest

Compound Name: *5,8-Dibromo-2,3-diethylquinoxaline*

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A detailed guide for researchers, scientists, and drug development professionals on the mass spectral characteristics of **5,8-Dibromo-2,3-diethylquinoxaline** and its analogs, providing insights into their structural elucidation.

This guide presents a comparative analysis of the mass spectrometry data for **5,8-Dibromo-2,3-diethylquinoxaline** and related quinoxaline compounds. While experimental mass spectrometry data for **5,8-Dibromo-2,3-diethylquinoxaline** is not publicly available, this guide provides a predicted fragmentation pattern based on the known mass spectral behavior of quinoxaline and brominated aromatic compounds. This is compared with the experimental data of two structurally related analogs: 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass-to-charge (m/z) values and predicted or observed fragmentation patterns for **5,8-Dibromo-2,3-diethylquinoxaline** and its analogs under electron ionization (EI) mass spectrometry. The presence of bromine isotopes (^{79}Br and ^{81}Br in approximately a 1:1 ratio) in **5,8-Dibromo-2,3-diethylquinoxaline** is expected to produce characteristic isotopic patterns for bromine-containing fragments, which is a key diagnostic feature.

Compound	Molecular Ion (M+) [m/z]	Key Fragments [m/z] and Interpretation
5,8-Dibromo-2,3-diethylquinoxaline	344 (Predicted, with characteristic Br ₂ isotopic pattern)	Predicted Fragments: - 329: [M - CH ₃] ⁺ , Loss of a methyl radical from an ethyl group. - 315: [M - C ₂ H ₅] ⁺ , Loss of an ethyl radical. - 265: [M - Br] ⁺ , Loss of a bromine radical. - 186: [M - 2Br] ⁺ , Loss of both bromine radicals. - 158: [M - 2Br - C ₂ H ₄] ⁺ , Subsequent loss of ethylene from the diethylquinoxaline backbone.
2,3-Dimethylquinoxaline	158	Observed Fragments: - 157: [M - H] ⁺ , Loss of a hydrogen radical. - 143: [M - CH ₃] ⁺ , Loss of a methyl radical. - 130: [M - HCN] ⁺ , Loss of hydrogen cyanide from the quinoxaline ring. - 117: [M - CH ₃ CN] ⁺ , Loss of acetonitrile.
2,3-Diphenylquinoxaline	282	Observed Fragments: - 281: [M - H] ⁺ , Loss of a hydrogen radical. - 205: [M - C ₆ H ₅] ⁺ , Loss of a phenyl radical. - 178: [M - C ₆ H ₅ CN] ⁺ , Loss of benzonitrile. - 102: [C ₆ H ₅ CN] ⁺ , Benzonitrile cation.

Experimental Protocols

The following is a general experimental protocol for the analysis of quinoxaline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- **Dissolution:** Dissolve the quinoxaline derivative in a suitable volatile organic solvent (e.g., dichloromethane, methanol, or ethyl acetate) to a concentration of approximately 1 mg/mL.
- **Filtration:** Filter the sample solution through a 0.22 μm syringe filter to remove any particulate matter.
- **Derivatization (if necessary):** For less volatile or more polar quinoxaline derivatives, derivatization (e.g., silylation) may be required to improve their chromatographic behavior.

2. GC-MS Instrumentation and Conditions:

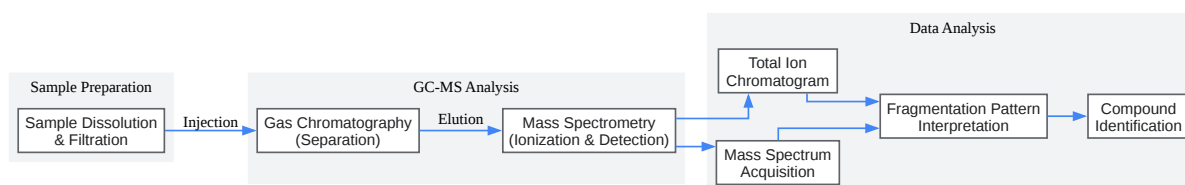
- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Injector Temperature:** 250 °C.
- **Oven Temperature Program:**
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.
- **Mass Spectrometer:** A quadrupole or time-of-flight (TOF) mass analyzer.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** m/z 50-500.
- **Source Temperature:** 230 °C.
- **Quadrupole Temperature:** 150 °C.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
- Identify the molecular ion and characteristic fragment ions.
- Compare the obtained spectra with library data (if available) or interpret the fragmentation patterns based on known fragmentation rules for quinoxalines and halogenated compounds.

Visualization of the Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the analysis of a chemical compound using Gas Chromatography-Mass Spectrometry (GC-MS).



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Caption: A generalized workflow for GC-MS analysis.

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